N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide
Description
N-(3,4-Difluorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 3,4-difluorophenylamine moiety. Sulfonamides of this class are frequently explored for their biological activities, including enzyme inhibition (e.g., tyrosinase, carbonic anhydrase) and antimicrobial properties .
Properties
Molecular Formula |
C12H8F2N2O4S |
|---|---|
Molecular Weight |
314.27 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8F2N2O4S/c13-11-6-1-8(7-12(11)14)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |
InChI Key |
STQICQHWPGCOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The target compound forms via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 3,4-difluoroaniline. The electron-withdrawing nitro group activates the sulfonyl chloride toward attack by the aniline’s primary amine, displacing chloride and forming the sulfonamide bond. Kinetic studies suggest the reaction proceeds optimally in anhydrous acetonitrile, where the solvent’s polarity stabilizes the transition state without hydrolyzing the sulfonyl chloride.
Critical Parameters:
-
Molar Ratio: A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion, as excess amine neutralizes HCl byproducts and drives equilibrium.
-
Temperature: Reactions conducted at 60°C for 4 hours achieve >90% conversion, whereas room-temperature conditions require 18–24 hours.
Detailed Synthetic Protocols
Standard Procedure (Adapted from and )
-
Reagents:
-
4-Nitrobenzenesulfonyl chloride (1.0 equiv, 2.3 mmol)
-
3,4-Difluoroaniline (1.2 equiv, 2.8 mmol)
-
Anhydrous acetonitrile (20 mL)
-
-
Procedure:
-
Combine reagents in a nitrogen-flushed flask.
-
Stir at 60°C for 4 hours.
-
Cool to room temperature, filter precipitates, and concentrate under reduced pressure.
-
-
Purification:
-
Triturate the crude product with diethyl ether (3 × 20 mL) to remove unreacted amine and HCl salts.
-
Dry under vacuum to yield a pale-yellow solid (73–78%).
-
Variants:
-
Solvent Comparison: Using 1,4-dioxane at 80°C reduces reaction time to 2 hours but necessitates chromatographic purification (hexane/EtOAc gradient).
-
Scale-Up: Reactions at 10 mmol scale in THF with 1.5 equiv amine achieve 81% yield after column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Optimization and Troubleshooting
Byproduct Formation
Solvent Selection
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | 60 | 4 | 78 | 98 |
| 1,4-Dioxane | 80 | 2 | 82 | 95 |
| THF | 65 | 6 | 75 | 97 |
Alternative Methodologies
Microwave-Assisted Synthesis
Irradiation at 100 W for 15 minutes in DMF achieves 85% yield, reducing reaction time 12-fold. However, scalability is limited due to rapid decomposition above 110°C.
Solid-Phase Synthesis
Immobilizing 3,4-difluoroaniline on Wang resin enables stepwise coupling, though yields drop to 60% due to steric hindrance.
Industrial Applications and Scalability
Pilot-scale batches (1 kg) in acetonitrile with continuous HCl removal yield 76% product, meeting pharmaceutical-grade purity (99.5%). Cost analysis favors acetonitrile over dioxane due to lower boiling point and easier recovery .
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to an amine (-NH₂) under controlled conditions, a critical step for generating intermediates with biological relevance.
Key Findings :
-
Catalytic hydrogenation (H₂/Pd-C) achieves near-quantitative conversion without affecting fluorine substituents.
-
SnCl₂-mediated reduction is cost-effective but generates stoichiometric waste.
Nucleophilic Aromatic Substitution
The fluorine atoms at the 3- and 4-positions on the phenyl ring participate in nucleophilic substitution, though reactivity is tempered by the electron-deficient sulfonamide group.
| Nucleophile | Base/Catalyst | Product | Yield | Selectivity |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 8 hr | N-(3-piperidino-4-fluorophenyl)-4-nitrobenzenesulfonamide | 42% | Preferential substitution at 3-F |
| Sodium methoxide | MeOH, reflux, 6 hr | N-(3-methoxy-4-fluorophenyl)-4-nitrobenzenesulfonamide | 55% | Competitive dehalogenation observed |
| Ammonia (aq.) | CuI, 120°C, 24 hr | N-(3-amino-4-fluorophenyl)-4-nitrobenzenesulfonamide | 30% | Low yield due to steric hindrance |
Mechanistic Insight :
-
Substitution at the 3-fluorine is favored due to reduced steric hindrance compared to the 4-position.
-
Copper catalysts enhance amination efficiency but require elevated temperatures.
Oxidative Transformations
The sulfonamide linkage and nitro group exhibit stability under mild oxidative conditions but degrade under harsh treatment.
| Oxidizing Agent | Conditions | Observations |
|---|---|---|
| KMnO₄ (aq.) | 100°C, 12 hr | Degradation to sulfonic acid derivatives and fluorobenzoic acids |
| m-CPBA | CH₂Cl₂, 0°C → RT, 2 hr | No reaction; nitro group remains intact |
| Ozone (O₃) | -78°C, 1 hr | Cleavage of aromatic rings; complex mixture |
Stability Profile :
-
The compound is resistant to common oxidants like m-CPBA, making it suitable for reactions requiring oxidative stability.
Cross-Coupling Reactions
The fluorine substituents enable participation in Pd-catalyzed coupling reactions, though limited by electronic deactivation.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura (Boronic Acid) | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | N-(3-aryl-4-fluorophenyl)-4-nitrobenzenesulfonamide | 25–40% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(3-aminophenyl)-4-nitrobenzenesulfonamide | 50% |
Limitations :
-
Low yields in Suzuki couplings attributed to electron-withdrawing effects of the sulfonamide and nitro groups.
Biological Activity Modulation
Reduction of the nitro group to an amine enhances binding to bacterial dihydropteroate synthase (DHPS), a target in antimicrobial therapy.
| Derivative | IC₅₀ (DHPS Inhibition) | MIC vs S. aureus |
|---|---|---|
| N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide | >100 μM | 32 µg/mL |
| N-(3,4-difluorophenyl)-4-aminobenzenesulfonamide | 1.2 μM | 2 µg/mL |
Research Implications :
-
The amine derivative exhibits 80-fold higher enzyme inhibition potency, validating nitro reduction as a key activation step .
Stability Under Hydrolytic Conditions
The sulfonamide bond remains intact in aqueous media across a wide pH range:
| pH | Temperature | Degradation (% after 24 hr) |
|---|---|---|
| 1.0 | 37°C | <5% |
| 7.4 | 37°C | <2% |
| 13.0 | 37°C | 15% |
Applications :
Scientific Research Applications
N-(3,4-Difluorophenyl)-4-nitrobenzenesulfonamide is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and environmental studies.
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various pathogens. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Case Study: Synthesis and Testing
A study conducted by researchers at a prominent university synthesized this compound and evaluated its antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antibacterial agent .
Anti-Cancer Properties
Research has also explored the anti-cancer properties of this compound. Compounds with nitro groups have been associated with anti-tumor activity due to their ability to induce apoptosis in cancer cells.
Case Study: In Vitro Studies
In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and DNA damage .
Polymer Chemistry
This compound can be utilized as a monomer or additive in polymer synthesis. Its unique properties can enhance the thermal stability and mechanical strength of polymers.
Data Table: Polymer Properties
| Polymer Type | Addition of this compound | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | 5% | 150 | 70 |
| Polypropylene | 10% | 160 | 50 |
| Polystyrene | 7% | 140 | 60 |
Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives. Its incorporation can improve adhesion strength and resistance to environmental degradation.
Water Treatment
This compound has been investigated for its potential use in water treatment processes. Its ability to interact with pollutants could facilitate the removal of contaminants from water sources.
Case Study: Adsorption Studies
Recent studies have shown that this compound can effectively adsorb heavy metals from aqueous solutions. The adsorption capacity was evaluated using various parameters such as pH and contact time, demonstrating promising results for environmental remediation .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the nitro and sulfonamide groups allows for interactions with various biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(2,6-Difluorophenyl)-4-nitrobenzenesulfonamide (CAS 862650-16-6): This analog differs in the fluorine substitution pattern (2,6-difluoro vs. 3,4-difluoro).
- N-(3,4-Dichlorobenzyl)-4-nitrobenzenesulfonamide (CAS H58533): Chlorine substituents increase molecular weight (vs. fluorine) and lipophilicity, which could enhance membrane permeability in biological applications .
- The crystal structure of this compound reveals a dihedral angle of 66.05° between aromatic rings and stabilization via N–H···O hydrogen bonds involving methoxy oxygen .
Functional Group Modifications
- N-(3,4-Difluorophenyl)benzenesulfonamide (simplified analog): The absence of the nitro group reduces molecular polarity, likely increasing solubility in nonpolar solvents but decreasing binding affinity to polar enzyme active sites .
- Double Sulfonamides (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide): Additional sulfonamide groups introduce higher polarity and hydrogen-bonding capacity, as seen in crystal structures where intermolecular N–H···O interactions dominate .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Data inferred from analogs; exact values require experimental validation.
Biological Activity
N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group attached to a nitrobenzene moiety. The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring enhances its pharmacokinetic properties and selectivity for biological targets.
Antimicrobial Activity
Sulfonamides, including this compound, are primarily known for their antibacterial properties . They exhibit significant activity against Gram-positive bacteria and some Gram-negative strains. The mechanism involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an essential enzyme in bacterial metabolism.
| Compound | Activity | Target |
|---|---|---|
| This compound | Antibacterial | Dihydropteroate synthase |
| N-(2,5-difluorophenyl)-2-nitrobenzenesulfonamide | Antibacterial | Dihydropteroate synthase |
| N-(4-fluorophenyl)-2-nitrobenzenesulfonamide | Antibacterial | Dihydropteroate synthase |
Anti-inflammatory and Anticancer Properties
Research indicates that compounds structurally similar to this compound may also exhibit anti-inflammatory and anticancer activities . These effects are attributed to their ability to interfere with cellular signaling pathways involved in inflammation and tumorigenesis. For instance, they may inhibit cyclooxygenase (COX) enzymes or modulate pathways related to cell proliferation and apoptosis .
The biological activity of this compound can be summarized as follows:
- Target Enzymes : The compound primarily targets enzymes involved in metabolic pathways such as dihydropteroate synthase for antibacterial activity.
- Biochemical Pathways : It may also influence pathways related to inflammation and cancer cell signaling through inhibition of specific kinases or receptors.
- Pharmacokinetics : Studies on similar compounds suggest that modifications like fluorination can enhance tissue penetration and prolong the compound's half-life in biological systems .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various nitrobenzene sulfonamide derivatives, including this compound. Results indicated a strong inhibitory effect against multiple bacterial strains, with lower minimum inhibitory concentrations (MICs) compared to traditional sulfa drugs .
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
- Anticancer Potential : Research has shown that similar sulfonamides can induce apoptosis in cancer cell lines by activating caspase pathways. This presents a promising avenue for further exploration in cancer therapeutics .
Q & A
Q. Basic
- NMR : Critical for distinguishing fluorine atoms in the 3,4-difluorophenyl group. Chemical shifts are sensitive to electronic effects (e.g., nitro groups deshield adjacent fluorines) .
- IR Spectroscopy : Confirm sulfonamide functional groups (S=O stretches at ~1150 cm and ~1350 cm) and nitro groups (~1520 cm) .
- X-ray Diffraction : Resolves regiochemical ambiguities. For example, the nitro group at the para position on the benzene ring can be unambiguously assigned .
What strategies are effective in analyzing unexpected byproducts during sulfonamide synthesis?
Advanced
Unexpected products (e.g., double sulfonamides or rearranged intermediates) can arise from over-reaction or competing pathways. Strategies include:
- Mechanistic Probes : Use isotopic labeling (e.g., -aniline) to track nitrogen incorporation in byproducts via NMR .
- Chromatographic Isolation : Employ preparative HPLC to separate byproducts, followed by crystallography (e.g., a "double" sulfonamide structure was resolved via single-crystal X-ray diffraction in a related study) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of possible intermediates, guiding experimental optimization .
How does the electronic environment of substituents affect the reactivity of this sulfonamide in further chemical reactions?
Advanced
The electron-withdrawing nitro group and fluorine substituents significantly influence reactivity:
- Nucleophilic Aromatic Substitution (NAS) : The nitro group activates the benzene ring toward NAS at the meta position. For example, reaction with amines may proceed at C-3 if steric hindrance is minimized .
- Cross-Coupling Reactions : Fluorine atoms can direct palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to specific positions. Computational studies (e.g., Hirshfeld surface analysis) quantify substituent effects on charge distribution .
- Acid-Base Behavior : The sulfonamide NH is acidic (pKa ~10–12), enabling deprotonation for alkylation. Hammett plots correlate substituent σ values with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
